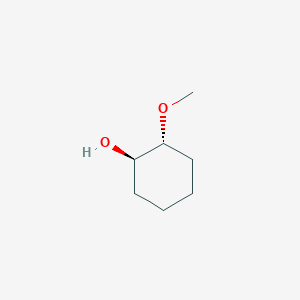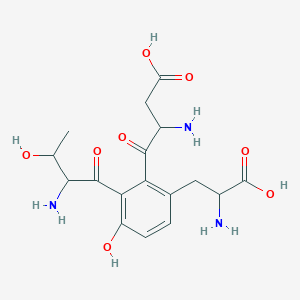
Tris(2,5-dimethylphenyl)phosphine
概要
説明
Tris(2,5-dimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C24H27P . It is a white or pale yellow crystalline solid with a distinctive odor . This compound is a tertiary phosphine, meaning it has three phenyl groups attached to a central phosphorus atom. It is used in various chemical reactions and has applications in different fields, including catalysis and material science.
科学的研究の応用
Chemistry: Tris(2,5-dimethylphenyl)phosphine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological studies, this compound is used as a reducing agent for disulfide bonds in proteins. This property makes it useful in protein folding studies and in the preparation of reduced protein samples for analysis .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of certain plastics. It is also used in the synthesis of fine chemicals and pharmaceuticals .
作用機序
Target of Action
Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.
Mode of Action
The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .
Pharmacokinetics
As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: Tris(2,5-dimethylphenyl)phosphine can be synthesized by reacting phenyl phosphorus chloride with p-xylene. The specific preparation process involves reacting p-xylene with phosphorus chloride in an appropriate solvent at low temperature to generate this compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Tris(2,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphines with different functional groups.
類似化合物との比較
Tris(3,5-dimethylphenyl)phosphine: Similar in structure but with different positional isomers of the methyl groups.
Tris(2,4-dimethylphenyl)phosphine: Another positional isomer with methyl groups at different positions on the phenyl rings.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups instead of methyl groups, leading to different electronic properties.
Uniqueness: Tris(2,5-dimethylphenyl)phosphine is unique due to its specific arrangement of methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in certain catalytic applications where these properties are advantageous .
特性
IUPAC Name |
tris(2,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTMPJQOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370554 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115034-38-3 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















